molecular formula C4H5BrN2S B1521944 (4-Bromothiazol-2-YL)methanamine CAS No. 697299-86-8

(4-Bromothiazol-2-YL)methanamine

Cat. No. B1521944
M. Wt: 193.07 g/mol
InChI Key: TWNJOLKBUQYMEW-UHFFFAOYSA-N
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Description

“(4-Bromothiazol-2-YL)methanamine” is a chemical compound with the molecular formula C4H5BrN2S . It has an average mass of 193.065 Da and a monoisotopic mass of 191.935669 Da . It is used for laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The InChI code for “(4-Bromothiazol-2-YL)methanamine” is 1S/C4H6BrN2S/c5-3-2-8-4(1-6)7-3/h2,8H,1,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“(4-Bromothiazol-2-YL)methanamine” has a molecular weight of 194.08 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which bears resemblance to (4-Bromothiazol-2-YL)methanamine in structure, was successfully synthesized and characterized through various spectroscopic techniques. This highlights the potential for similar methods to be applied to the synthesis and analysis of (4-Bromothiazol-2-YL)methanamine (Shimoga et al., 2018).

Antitumor Activity

  • A study on functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, which are structurally related to (4-Bromothiazol-2-YL)methanamine, demonstrated in vitro antitumor activity against various human cancer cell lines. This suggests potential applications of (4-Bromothiazol-2-YL)methanamine in cancer research (Károlyi et al., 2012).

Antimicrobial Properties

  • Research on derivatives of methanamine compounds, which includes (4-Bromothiazol-2-YL)methanamine, has shown that these compounds can exhibit antimicrobial properties. This was evidenced by the synthesis of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives and their subsequent evaluation for antibacterial and antifungal activities (Thomas et al., 2010).

Application in Catalysis

  • The synthesis of (4-Phenylquinazolin-2-yl)methanamine, a compound structurally akin to (4-Bromothiazol-2-YL)methanamine, was reported for use in transfer hydrogenation reactions with ruthenium complexes. This indicates the potential of (4-Bromothiazol-2-YL)methanamine in catalytic applications (Karabuğa et al., 2015).

Selective Detection of Ions

  • In a study exploring the reaction of dibromonaphthalene-1,4-dione with pyridyl amines, a product structurally related to (4-Bromothiazol-2-YL)methanamine was able to selectively detect Hg and Ni ions. This suggests a potential application of (4-Bromothiazol-2-YL)methanamine in selective ion detection (Aggrwal et al., 2021).

Bone Disorder Treatment

  • A compound structurally related to (4-Bromothiazol-2-YL)methanamine, identified as a wingless beta-catenin agonist, showed promising results in increasing bone formation rate, suggesting a potential application in the treatment of bone disorders (Pelletier et al., 2009).

Safety And Hazards

The safety data sheet for “(4-Bromothiazol-2-YL)methanamine” indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNJOLKBUQYMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiazol-2-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Smithen, LMH Leung, M Challinor… - Journal of medicinal …, 2019 - ACS Publications
The lysyl oxidase (LOX) family of extracellular proteins plays a vital role in catalyzing the formation of cross-links in fibrillar elastin and collagens leading to extracellular matrix (ECM) …
Number of citations: 31 pubs.acs.org

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